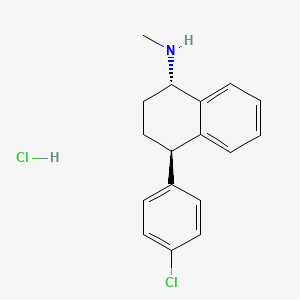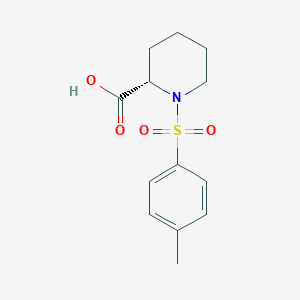![molecular formula C11H12FNO3 B13416169 2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid CAS No. 6310-38-9](/img/structure/B13416169.png)
2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid is a fluorinated derivative of phenylalanine, an essential amino acid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid typically involves the fluorination of phenylalanine derivatives. One common method is the direct fluorination of the amino acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under mild conditions to prevent degradation of the product.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis, which offers high selectivity and efficiency. Enzymes such as fluorinases can catalyze the formation of C-F bonds, making the process more environmentally friendly and cost-effective .
化学反应分析
Types of Reactions: 2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroacetyl ketones, while reduction can produce fluoroalcohols.
科学研究应用
2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as a probe in molecular imaging due to its unique fluorine atom.
作用机制
The mechanism of action of 2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong electrostatic interactions. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
相似化合物的比较
- α-Fluorophenylalanine
- β-Fluorophenylalanine
- β,β-Difluorophenylalanine
Comparison: Compared to these similar compounds, 2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid offers unique properties due to the presence of the fluoroacetyl group. This group can significantly alter the compound’s reactivity and interaction with biological targets, making it a valuable tool in both research and industrial applications .
属性
CAS 编号 |
6310-38-9 |
|---|---|
分子式 |
C11H12FNO3 |
分子量 |
225.22 g/mol |
IUPAC 名称 |
2-[(2-fluoroacetyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H12FNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16) |
InChI 键 |
FPIICMGDFXECGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


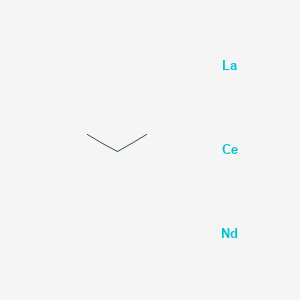
![(1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride](/img/structure/B13416092.png)
![(3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13416093.png)



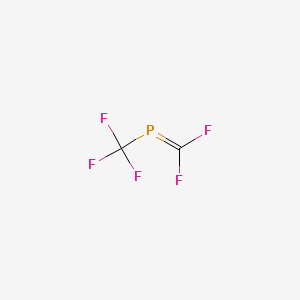
![4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one](/img/structure/B13416132.png)


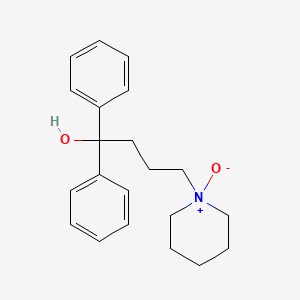
![(6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13416154.png)
